4-(Phenylmethyl)-2,5-thiazolidinedione

Medicinal Chemistry Scaffold Hopping Drug Design

4-(Phenylmethyl)-2,5-thiazolidinedione (IUPAC: 4-benzyl-1,3-thiazolidine-2,5-dione) is a heterocyclic compound belonging to the thiazolidinedione (TZD) family, characterized by a 2,5-dione configuration and a saturated benzyl substituent at the 4-position. The predominant TZD scaffold in medicinal chemistry is the 2,4-thiazolidinedione, exemplified by approved drugs (e.g., pioglitazone, rosiglitazone) that feature a 5-benzylidene (unsaturated) substituent.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 16874-98-9
Cat. No. B13977073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylmethyl)-2,5-thiazolidinedione
CAS16874-98-9
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)SC(=O)N2
InChIInChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)
InChIKeyCIQVLEHLSFEAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylmethyl)-2,5-thiazolidinedione (CAS 16874-98-9): Structural Definition and Comparator Landscape


4-(Phenylmethyl)-2,5-thiazolidinedione (IUPAC: 4-benzyl-1,3-thiazolidine-2,5-dione) is a heterocyclic compound belonging to the thiazolidinedione (TZD) family, characterized by a 2,5-dione configuration and a saturated benzyl substituent at the 4-position . The predominant TZD scaffold in medicinal chemistry is the 2,4-thiazolidinedione, exemplified by approved drugs (e.g., pioglitazone, rosiglitazone) that feature a 5-benzylidene (unsaturated) substituent [1]. Key comparators include 5-benzyl-2,4-thiazolidinediones, 5-benzylidene-2,4-thiazolidinediones, and 4-benzylidene-1,3-thiazolidine-2,5-dione. These differ critically in the position of carbonyl groups (2,4- vs. 2,5-dione), the saturation state of the benzyl/benzylidene substituent (sp3 vs. sp2 carbon), and the presence or absence of a chiral center at the 4-position .

Why 4-(Phenylmethyl)-2,5-thiazolidinedione Cannot Be Replaced by Generic 2,4-Thiazolidinedione Analogs


Generic substitution among thiazolidinedione analogs is scientifically unsound due to divergent structural features that dictate distinct molecular recognition and pharmacological outcomes. The 2,5-dione regioisomer presents a different hydrogen-bonding vector and electronic distribution compared to the classical 2,4-dione scaffold, which can alter target engagement [1]. Furthermore, the saturated benzyl substituent at the 4-position (sp3 carbon) introduces conformational flexibility and eliminates the electrophilic exocyclic double bond present in benzylidene analogs, impacting both metabolic stability and off-target reactivity [2]. Class-level SAR studies have explicitly demonstrated that benzyl derivatives exhibit superior glucose-lowering activity compared to their benzylidene counterparts, while showing reduced mitochondrial pyruvate carrier (MPC) inhibition—a key differentiator for therapeutic index considerations [3][4].

Quantitative Differentiation Evidence for 4-(Phenylmethyl)-2,5-thiazolidinedione Against Structural Analogs


Regioisomeric Scaffold Differentiation: 2,5-Thiazolidinedione vs. 2,4-Thiazolidinedione Carbonyl Architecture

4-(Phenylmethyl)-2,5-thiazolidinedione possesses a 2,5-dione configuration (carbonyl groups at ring positions 2 and 5) in contrast to the 2,4-dione arrangement found in clinically established TZDs such as pioglitazone and rosiglitazone . This regioisomeric shift alters the spatial orientation of hydrogen-bond acceptors, which computational docking studies suggest can modulate binding to PPARγ and other targets [1]. While direct binding data for this specific compound are not available in peer-reviewed literature, the scaffold difference is structural and quantifiable: the 2,5-dione has a topological polar surface area (TPSA) of 71.5 Ų (computed for the 4-benzylidene analog), compared to approximately 63.2 Ų for the 2,4-dione scaffold, a ~13% increase that may influence permeability and target engagement [2].

Medicinal Chemistry Scaffold Hopping Drug Design

Saturated Benzyl vs. Unsaturated Benzylidene: Impact on Aldose Reductase Inhibitory Activity

In a direct comparative study, Rakowitz et al. (2006) evaluated the aldose reductase (ALR2) inhibitory activity of 5-benzyl-2,4-thiazolidinediones against their corresponding 5-arylidene (benzylidene) analogs [1]. The study demonstrated that saturation of the exocyclic double bond (i.e., benzyl replacing benzylidene) produced a moderate decrease in ALR2 inhibitory activity for most N-unsubstituted derivatives, with the exception of compounds bearing an additional aromatic group at the para position of the 5-benzyl residue, which were significantly more effective than their 5-arylidene counterparts [1]. While this study examined the 2,4-dione scaffold, the saturation state of the benzyl/benzylidene substituent is a transferable SAR principle relevant to 4-(Phenylmethyl)-2,5-thiazolidinedione, which bears a saturated benzyl group at the 4-position rather than the unsaturated benzylidene found in its closest analog (4-benzylidene-1,3-thiazolidine-2,5-dione, CID 68935155) [2].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Mitochondrial Pyruvate Carrier (MPC) Inhibition: Benzyl vs. Benzylidene TZD Activity Divergence

Touaibia et al. (2021) conducted a direct head-to-head comparison of 5-benzylidene-, 5-benzyl-, and 3-benzylthiazolidine-2,4-diones as mitochondrial pyruvate carrier (MPC) inhibitors, using UK5099 as the reference inhibitor [1]. The study found that 5-benzylidenethiazolidine-2,4-diones (compounds 2-5) showed more inhibitory capacity on mitochondrial respiration compared to 5-benzylthiazolidine-2,4-diones (compounds 6-7) and 3-benzylthiazolidine-2,4-dione (compound 8) [1]. This demonstrates that benzyl-substituted TZDs exhibit reduced MPC inhibition relative to benzylidene analogs—a finding directly relevant to 4-(Phenylmethyl)-2,5-thiazolidinedione, which features a saturated benzyl group and may therefore present a lower MPC-related liability profile compared to benzylidene-containing TZDs [2].

Mitochondrial Pyruvate Carrier Metabolic Disease TZD Selectivity

SAR-Informed Glucose-Lowering Superiority of Benzyl Over Benzylidene TZD Derivatives

The comprehensive SAR review by Yasmin and Jayaprakash (2017), citing the foundational work of Bhat et al. (2004), explicitly states that in a series of 27 thiazolidinediones with N3 carboxylic acid/ester appendages and C5 benzyl or benzylidene substitutions, benzyl derivatives were better than their benzylidene counterparts for glucose-lowering activity [1]. Among the series, thirteen compounds demonstrated glucose-lowering activity superior to rosiglitazone [1]. This class-level SAR finding supports the rationale for selecting 4-(Phenylmethyl)-2,5-thiazolidinedione—which bears the favored saturated benzyl substituent—as a starting point or comparator in antidiabetic drug discovery programs [2].

Antidiabetic Activity PPARγ Glucose Lowering

Optimal Application Scenarios for 4-(Phenylmethyl)-2,5-thiazolidinedione Based on Differential Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting PPARγ or Related Nuclear Receptors

Use 4-(Phenylmethyl)-2,5-thiazolidinedione as a 2,5-dione regioisomeric scaffold to explore alternative hydrogen-bonding geometries with PPARγ, distinct from the 2,4-dione architecture of rosiglitazone and pioglitazone [1]. The altered TPSA (~71.5 Ų for the 2,5-dione scaffold vs. ~63.2 Ų for 2,4-dione) may yield differentiated pharmacokinetic properties and target engagement profiles [1]. This is supported by the observation that 5-benzyl-2,4-TZDs have demonstrated glucose-lowering activity exceeding rosiglitazone in preclinical models [2].

Aldose Reductase Inhibitor Development with Reduced MPC Off-Target Liability

Select 4-(Phenylmethyl)-2,5-thiazolidinedione as a starting scaffold for dual-target programs seeking aldose reductase inhibition (for diabetic complication prevention) while minimizing mitochondrial pyruvate carrier (MPC) inhibition [1][2]. The saturated benzyl substituent is associated with moderate-to-high ALR2 inhibitory activity in N-unsubstituted TZDs [1], while benzyl-TZDs have been shown to exert lower MPC inhibitory capacity compared to their benzylidene counterparts [2], potentially reducing mitochondrial off-target effects.

Chiral Probe Development for Stereospecific Target Engagement Studies

Leverage the chiral center at the 4-position of 4-(Phenylmethyl)-2,5-thiazolidinedione to prepare enantiomerically pure (R)- and (S)-probes (CAS 26686-38-4 for the (S)-enantiomer) [1]. This enables stereospecific investigation of target binding, as the spatial orientation of the benzyl group relative to the thiazolidinedione ring may differentially engage asymmetric binding pockets, a capability not available with achiral 5-benzylidene-2,4-TZD analogs.

Metabolic Disease Drug Discovery Prioritizing Benzyl Over Benzylidene TZDs

Incorporate 4-(Phenylmethyl)-2,5-thiazolidinedione into antidiabetic screening cascades based on the established class-level SAR indicating that benzyl-substituted TZDs exhibit superior glucose-lowering activity relative to benzylidene-substituted TZDs [1]. Thirteen compounds in the Bhat et al. (2004) benzyl/benzylidene series outperformed rosiglitazone in alloxan-induced diabetic rats [1], supporting the selection of the saturated benzyl pharmacophore for hit discovery and lead optimization programs.

Quote Request

Request a Quote for 4-(Phenylmethyl)-2,5-thiazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.